molecular formula C23H23NO6 B8072632 (13,24-Dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl) acetate

(13,24-Dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl) acetate

Cat. No.: B8072632
M. Wt: 409.4 g/mol
InChI Key: PUHCFWFODBLSAP-UHFFFAOYSA-N
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Description

This compound is a structurally complex hexacyclic molecule featuring a fused polycyclic framework with dimethyl, tetraoxa (four ether oxygen atoms), and aza (nitrogen-containing) functional groups. The acetate moiety at position 12 introduces ester functionality, which may influence solubility, metabolic stability, and intermolecular interactions. Its hexacyclo[11.11.0.0²,¹⁰.0⁴,⁸.0¹⁴,²².0¹⁷,²¹] backbone suggests significant ring strain and topological rigidity, which could impact conformational dynamics and binding affinity in biological systems.

Properties

IUPAC Name

(13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-12(25)30-20-7-13-6-18-19(28-10-27-18)8-14(13)22-23(20,2)16-4-5-17-21(29-11-26-17)15(16)9-24(22)3/h4-6,8,20,22H,7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHCFWFODBLSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2=CC3=C(C=C2C4C1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (13,24-Dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl) acetate is a complex organic molecule with significant potential for biological activity due to its unique structural features. This article delves into its biological properties, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of alkaloids , specifically hexahydrobenzophenanthridine alkaloids. Its intricate structure includes multiple rings and functional groups that contribute to its chemical reactivity and biological interactions.

Structural Formula

PropertyDescription
IUPAC Name(1S)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl acetate
Molecular FormulaC₂₁H₂₁NO₅
Molecular Weight367.14 g/mol

Pharmacological Properties

  • Absorption and Bioavailability
    • Human intestinal absorption: 88.30%
    • Caco-2 permeability: 73.84%
    • Blood-brain barrier penetration: 70%
  • Enzyme Interactions
    • Inhibits various transporters and enzymes:
      • OATP1B1 (89.94%)
      • OATP1B3 (94.26%)
      • P-glycoprotein (83.62%)
    • Substrate for CYP3A4 (66.19%) and CYP2D6 (67.07%)
  • Toxicity Profile
    • Low carcinogenic potential (95% probability of non-carcinogenicity).
    • Eye irritation: 96.59% probability of no irritation.
    • Skin irritation: 81.65% probability of no irritation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems:

  • Antioxidant Activity : The presence of multiple hydroxyl groups may confer antioxidant properties.
  • Antimicrobial Effects : Research indicates that related compounds exhibit significant antimicrobial activity against various pathogens.

Study 1: Antimicrobial Efficacy

A study conducted on derivatives of hexahydrobenzophenanthridine alkaloids demonstrated significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism was linked to the disruption of bacterial cell membranes.

Study 2: Neuroprotective Effects

Research highlighted the neuroprotective potential of similar alkaloids in models of oxidative stress-induced neuronal damage. The compounds were shown to reduce cell death and promote neuronal survival through modulation of apoptotic pathways.

Summary of Findings

The compound This compound exhibits promising biological activities that warrant further investigation for potential therapeutic applications:

Activity TypeDescription
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveProtects neurons from oxidative stress
Enzyme InhibitionModulates drug metabolism pathways

Scientific Research Applications

Basic Information

  • Molecular Formula: C₃₁H₃₃N₁O₆
  • Molecular Weight: 409.40 g/mol
  • Topological Polar Surface Area (TPSA): 66.50 Ų
  • LogP (XlogP): 3.30

Structural Characteristics

The compound features a unique hexacyclic structure that contributes to its biological activity and interaction with various biological targets. The presence of multiple oxygen atoms and a nitrogen atom in its structure suggests potential for hydrogen bonding and interactions with biological macromolecules.

Pharmacological Applications

The compound has been studied for its potential therapeutic effects due to its structural similarity to known bioactive molecules.

Anticancer Activity

Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. The mechanism of action is believed to involve the inhibition of specific kinases and transcription factors involved in cancer cell proliferation and survival .

Antimicrobial Properties

Research has shown that related compounds possess antimicrobial activity against various pathogens. The hexacyclic structure may enhance the compound's ability to penetrate microbial membranes .

Natural Product Chemistry

This compound is derived from plants such as Corydalis incisa and Peucedanum rubricaule, which have been traditionally used in herbal medicine. Its extraction and characterization from these plants contribute to the understanding of their medicinal properties and potential applications in phytotherapy.

Biochemical Research

Due to its complex structure, this compound serves as a valuable tool in biochemical research for studying enzyme interactions and metabolic pathways.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it has shown promise as an inhibitor of CYP450 enzymes, which are crucial for drug metabolism .

Toxicological Assessments

Understanding the safety profile of this compound is essential for its application in pharmacology and natural products. Toxicological studies indicate moderate toxicity levels with specific concerns regarding reproductive and respiratory toxicity .

Case Study 1: Anticancer Screening

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The study utilized MTT assays to assess cell viability and concluded that the compound could serve as a lead for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that the acetate derivative exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a natural antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Structural Features Potential Applications/Findings
Target Compound (as above) C₂₄H₂₅NO₇ Acetate, tetraoxa, aza, dimethyl Hexacyclic framework with ester substitution; high topological complexity Not explicitly reported; inferred bioactivity from analogs
23-Methoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[...] (from ) C₁₈H₂₁NO₇ Methoxy, tetraoxa, aza, methyl Similar hexacyclic backbone with methoxy at position 23; lower molecular weight Antimicrobial activity (hypothesized)
Tetramethyl 1,4-dimethyl-13,14-dioxa-pentacyclo[...]tetracarboxylate (from ) C₂₂H₂₄O₁₄ Tetracarboxylate, dioxa Pentacyclic core with ester disorder; flexible carboxylate groups Crystallography studies; weak C–H···O interactions
24-Acetyl-8,11,14-trioxa-24,27-diaza-pentacyclo[...] (from ) C₂₀H₂₃NO₆ Acetyl, trioxa, diaza Pentacyclic structure with acetyl group; nitrogen-rich framework Synthetic intermediate for heterocyclic chemistry
3,6,14,17-Tetramethoxy-22,23-diphenyl-...tetraazahexacyclo[...]dithione (from ) C₃₀H₂₈N₄O₄S₂ Tetramethoxy, diphenyl, dithione Hexacyclic system with sulfur and methoxy groups; aromatic substitution Coordination chemistry applications

Key Comparative Analysis

Structural Complexity and Ring Strain The target compound’s hexacyclic framework imposes greater topological rigidity compared to pentacyclic analogs (e.g., ). This may enhance stability but reduce conformational adaptability in binding interactions .

Functional Group Impact

  • Acetate vs. Methoxy : The acetate group in the target compound may improve solubility in polar solvents compared to methoxy-substituted analogs (). However, methoxy groups are more metabolically stable, which could influence pharmacokinetics .
  • Carboxylate Disorder : ’s tetracarboxylate compound exhibits dynamic disorder, suggesting variability in intermolecular interactions—a trait absent in the more rigid target compound .

Synthetic Approaches

  • Silica gel chromatography and reflux conditions () are common in synthesizing such polycyclic compounds. However, the target compound’s hexacyclic structure likely requires more stringent stereochemical control during ring-closing steps compared to simpler analogs .

Bioactivity and Synergistic Effects While direct bioactivity data for the target compound is lacking, highlights that minor structural variations in polycyclic systems (e.g., Populus bud compounds) can modulate synergistic or antagonistic effects.

In contrast, ’s dithione groups enable sulfur-mediated interactions, broadening coordination chemistry applications .

Research Findings and Implications

  • Molecular Descriptors : The hexacyclo framework’s van der Waals volume (estimated via ’s methodologies) likely results in lower solubility compared to smaller pentacyclic analogs. This could limit bioavailability but enhance membrane penetration in hydrophobic environments .
  • Synergistic Modulation: ’s emphasis on trace components in bioactive mixtures suggests that even minor substituent changes (e.g., acetate vs. acetyl) in polycyclic compounds could drastically alter biological activity profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for preparing (13,24-Dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[...]tetracosa-...-hexaen-12-yl) acetate, and what analytical methods validate its purity?

  • Methodological Answer : The compound is synthesized via macrocyclic ring-closing reactions, often employing nucleophilic substitution or condensation between amine and ester functionalities. For example, cyclization under high-dilution conditions minimizes oligomerization . Post-synthesis, purification involves gradient elution chromatography (e.g., silica gel or HPLC), followed by validation via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. X-ray crystallography (as in and ) confirms structural integrity by resolving bond angles and torsion anomalies .

Q. How is the compound’s stereochemical configuration determined, and what challenges arise in resolving its conformational isomers?

  • Methodological Answer : Stereochemical assignments rely on NOESY NMR to identify spatial proximities of protons, complemented by DFT calculations to predict stable conformers. Challenges include overlapping signals in crowded spectral regions (e.g., methyl or oxygen-rich environments). Single-crystal X-ray diffraction () resolves ambiguities by providing absolute configurations, though crystal growth may require solvent screening (e.g., chloroform/hexane mixtures) .

Advanced Research Questions

Q. What strategies optimize reaction yields in multi-step syntheses of this macrocycle, and how do solvent/catalyst choices influence regioselectivity?

  • Methodological Answer : Yield optimization involves catalyst screening (e.g., Pd-catalyzed cross-coupling for aryl-ether linkages) and solvent polarity adjustments to stabilize transition states. For example, DMF enhances nucleophilicity in cyclization steps, while THF minimizes side reactions. Kinetic studies (e.g., in situ IR monitoring) track intermediate formation, with computational modeling ( ) predicting energy barriers for rate-limiting steps .

Q. How can conflicting spectroscopic and crystallographic data (e.g., bond length discrepancies) be reconciled for this compound?

  • Methodological Answer : Discrepancies between X-ray and DFT-predicted geometries often arise from crystal packing forces or dynamic motion in solution. Hybrid approaches, such as variable-temperature NMR and QM/MM simulations, differentiate static vs. dynamic disorder. For instance, ’s crystallographic data (β = 115.96°) can be compared with gas-phase DFT models to assess lattice effects .

Q. What computational methods predict the compound’s supramolecular interactions (e.g., host-guest binding), and how are these validated experimentally?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations model host-guest complexes, focusing on cavity size and π-π stacking. Experimental validation uses isothermal titration calorimetry (ITC) to measure binding constants (KdK_d) and 1^1H NMR titration for stoichiometry. For example, the compound’s oxygen-rich macrocycle may selectively bind cations like K+^+, as seen in related azacrown ethers .

Q. What role does the acetate group play in modulating the compound’s bioactivity, and how can structure-activity relationships (SAR) be systematically studied?

  • Methodological Answer : The acetate moiety influences solubility and hydrogen-bonding capacity. SAR studies involve synthesizing analogs (e.g., replacing acetate with propionyl or hydroxyl groups) and testing bioactivity via enzyme inhibition assays (e.g., acetylcholinesterase) or cellular uptake studies. LC-MS/MS quantifies metabolic stability, while molecular dynamics (GROMACS) models interactions with biological targets .

Data Contradiction & Theoretical Framework Questions

Q. How should researchers address inconsistencies between observed biological activity and in silico predictions for this compound?

  • Methodological Answer : Discrepancies may stem from oversimplified force fields or unaccounted membrane permeability. Validate predictions using free-energy perturbation (FEP) for binding affinity refinement and parallel artificial membrane permeability assays (PAMPA). Cross-reference with crystallographic data (e.g., ) to ensure ligand-receptor pose accuracy .

Q. What theoretical frameworks guide the design of derivatives with enhanced thermal stability or catalytic activity?

  • Methodological Answer : Leverage conceptual density functional theory (CDFT) to predict electron-deficient regions for functionalization. For catalytic applications, transition-state analog modeling (Gaussian 09) identifies optimal Lewis acid/base sites. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability, with molecular dynamics simulating decomposition pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(13,24-Dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl) acetate
Reactant of Route 2
Reactant of Route 2
(13,24-Dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl) acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.